3-Hydroxyhexadecanoyl-coenzyme A

Vue d'ensemble

Description

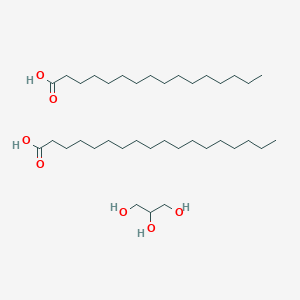

3-Hydroxyhexadecanoyl-CoA is a beta-oxidation intermediate derivative of palmitoyl-CoA and the substrate of the enzyme peroxisomal acyl-CoA thioesterase 2 (PTE-2, EC 3.1.2.2), which is localized in the peroxisome . It is involved in fatty acid metabolic processes .

Synthesis Analysis

The enoyl-coenzyme A (CoA) hydratase catalyzes the hydration of 2-enoyl-CoA to yield 3-hydroxyacyl-CoA in mitochondrial and peroxisomal β-oxidation . The absolute configuration of 3-hydroxyhexadecanoyl-CoAs was determined using high-performance liquid chromatography (HPLC) with a chiral separation column .Molecular Structure Analysis

The molecular structure of 3-Hydroxyhexadecanoyl-CoA is complex and involves several components. The crystal structure of a similar compound, 3-Hydroxypropionyl-CoA dehydratase from M. sedula (Ms3HPCD), was determined in complex with Coenzyme A (CoA) .Chemical Reactions Analysis

The chemical reaction involving 3-Hydroxyhexadecanoyl-CoA is catalyzed by the enzyme 3-hydroxyacyl-CoA dehydrogenase. The two substrates of this enzyme are (S)-3-hydroxyacyl-CoA and NAD+, whereas its 3 products are 3-oxoacyl-CoA, NADH, and H+ .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxyhexadecanoyl-CoA are complex and involve several factors. These properties can be observed as matter undergoes a physical change .Applications De Recherche Scientifique

Chiral Separation and Determination in Biochemical Studies

3-Hydroxyhexadecanoyl-CoA plays a critical role in mitochondrial and peroxisomal β-oxidation, as observed in the study of its enantiomers' hydration catalyzed by enoyl-coenzyme A (CoA) hydratase. The study by Tsuchida et al. (2011) revealed the stereospecificities of these hydratases, crucial for understanding the enzymatic processes in fatty acid degradation. High-performance liquid chromatography (HPLC) with a chiral separation column was employed to analyze the stereochemistry of 3-hydroxyhexadecanoyl-CoAs, offering valuable insights into their biological roles.

Role in Metabolic Disorders

The deficiency of enzymes like 3-hydroxy-3-methylglutaryl-CoA lyase, closely related to 3-hydroxyhexadecanoyl-CoA, has significant clinical implications. For instance, Gibson et al. (1990) developed a radiochemical assay for detecting this enzyme's deficiency in cell extracts, leading to a better understanding of related metabolic disorders.

Diagnostic Applications

The specificities of enzymes like enoyl-CoA hydratase in producing 3-hydroxyhexadecanoyl-CoA have been crucial for diagnosing diseases caused by defects in peroxisomal enoyl-CoA hydratase. The work of Tsuchida et al. (2011) on quantifying 3(R)- and 3(S)-hydroxyacyl-CoA using HPLC with a chiral separation column has been instrumental in this respect.

Signaling Functions in Mammalian Cells

CoA derivatives like 3-hydroxyhexadecanoyl-CoA are important in regulating cellular metabolism. The review by Davaapil et al. (2014) summarized the intracellular signaling functions of CoA/CoA thioesters, highlighting their roles in biochemical reactions and regulatory interactions.

Role in Biochemical Synthesis and Biotechnology

The synthesis of compounds like 3-hydroxydecanoic acid in Escherichia coli, as demonstrated by Zheng et al. (2004), shows the relevance of 3-hydroxyacyl-CoA intermediates in biotechnological applications. This research highlights the potential of such compounds in industrial processes and the production of bio-based materials.

Implications in Clinical Conditions

The deficiency of enzymes involved in the metabolism of CoA derivatives, including 3-hydroxyacyl-CoA, can lead to severe clinical conditions. For instance, Gibson et al. (1988) reviewed the impact of 3-hydroxy-3-methylglutaryl-coenzyme A lyase deficiency, highlighting its critical role in leucine catabolism and ketogenesis, and its association with life-threatening illnesses in neonates.

Mécanisme D'action

3-Hydroxyacyl CoA dehydrogenase is classified as an oxidoreductase. It is involved in fatty acid metabolic processes. Specifically, it catalyzes the third step of beta oxidation; the oxidation of L-3-hydroxyacyl CoA by NAD+. The reaction converts the hydroxyl group into a keto group. The end product is 3-ketoacyl CoA .

Orientations Futures

Propriétés

IUPAC Name |

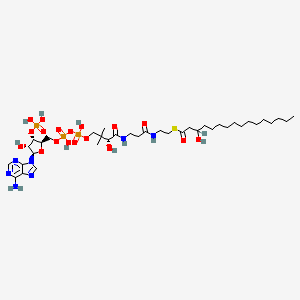

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxyhexadecanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H66N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-25(45)20-28(47)66-19-18-39-27(46)16-17-40-35(50)32(49)37(2,3)22-59-65(56,57)62-64(54,55)58-21-26-31(61-63(51,52)53)30(48)36(60-26)44-24-43-29-33(38)41-23-42-34(29)44/h23-26,30-32,36,45,48-49H,4-22H2,1-3H3,(H,39,46)(H,40,50)(H,54,55)(H,56,57)(H2,38,41,42)(H2,51,52,53)/t25?,26-,30-,31-,32+,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHLMTDDPWDRDR-QTFKDKGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H66N7O18P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701296546 | |

| Record name | Coenzyme A, S-(3-hydroxyhexadecanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701296546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1021.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxyhexadecanoyl-coenzyme A | |

CAS RN |

35106-50-4 | |

| Record name | Coenzyme A, S-(3-hydroxyhexadecanoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35106-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyhexadecanoyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035106504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coenzyme A, S-(3-hydroxyhexadecanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701296546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

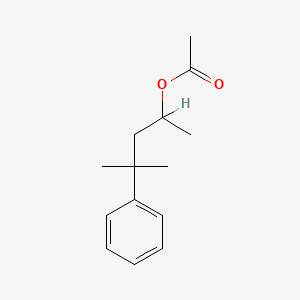

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

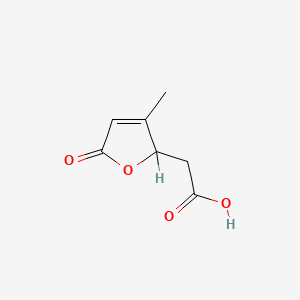

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1205790.png)

![N-(2-aminoethyl)-N-[2-[3-(4-chlorophenyl)prop-2-enylamino]ethyl]isoquinoline-5-sulfonamide](/img/structure/B1205800.png)